

Comparative Analysis of CYP2C19 Inhibition by Metabolites of Proton Pump Inhibitors

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Compound of Interest

Compound Name: *Omeprazole sulfide*

Cat. No.: *B194793*

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A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects of proton pump inhibitor (PPI) metabolites on the cytochrome P450 2C19 enzyme. This report provides a comparative summary of experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.

Proton pump inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders. Their metabolism, primarily mediated by the polymorphic enzyme cytochrome P450 2C19 (CYP2C19), results in the formation of various metabolites. These metabolites, in turn, can inhibit CYP2C19 activity to varying extents, leading to potential drug-drug interactions and variability in therapeutic outcomes. This guide offers a comparative study of the inhibitory effects of different PPI metabolites on CYP2C19, supported by experimental data.

Quantitative Comparison of CYP2C19 Inhibition

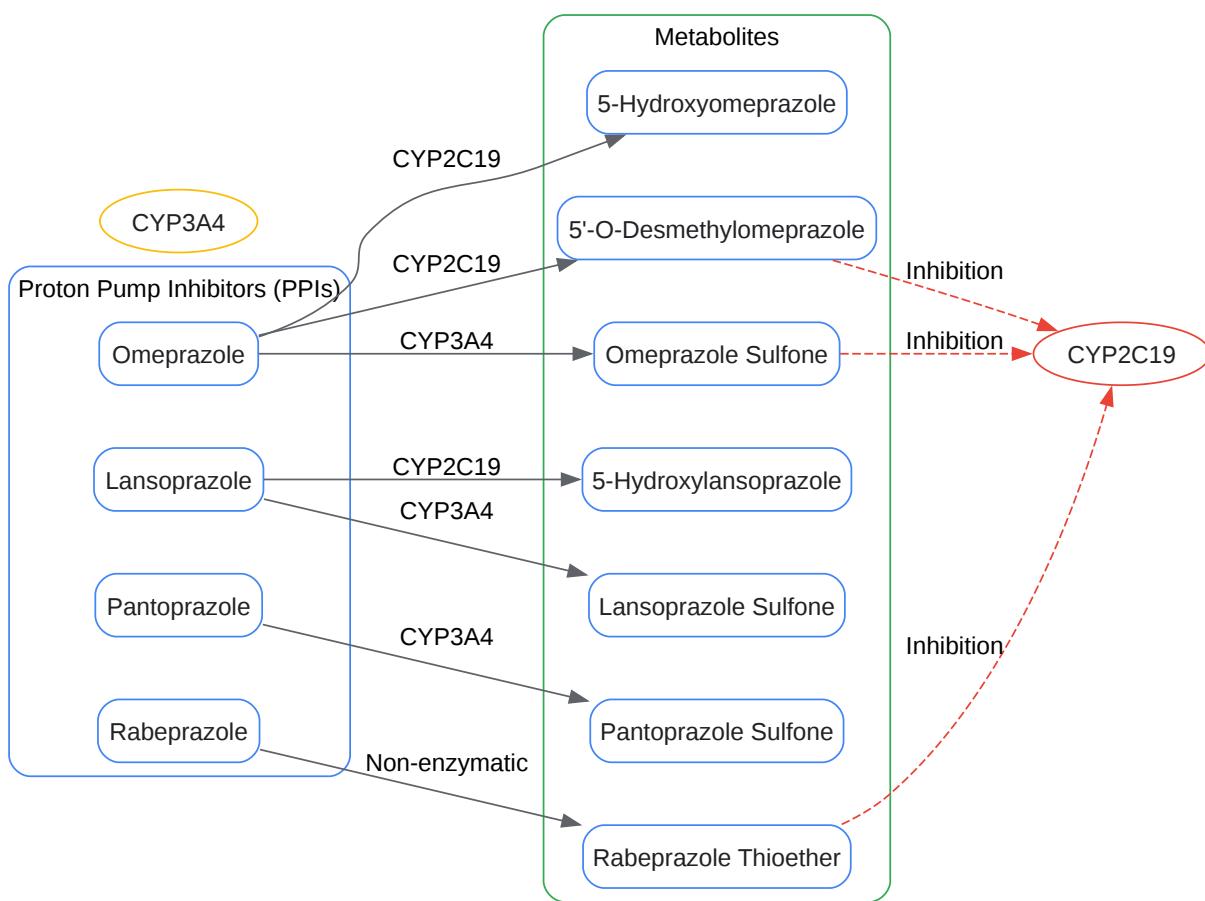
The inhibitory potential of various PPIs and their metabolites on CYP2C19 activity is summarized in the table below. The data, presented as IC50 and Ki values, have been compiled from multiple *in vitro* studies. A lower value indicates a more potent inhibition.

Compound	Type	IC50 (µM)	Ki (µM)	Metabolism-Dependent Inhibition (MDI)
Omeprazole	Parent Drug	8.4[1]	3.4 (S-), 5.7 (R-)	Yes[1][2]
5-Hydroxyomeprazole	Metabolite	>100	-	No
5'-O-Desmethylomeprazole	Metabolite	48	-	Yes[3]
Omeprazole Sulfone	Metabolite	13[3]	-	Yes[1][2]
Esomeprazole (S-Omeprazole)	Parent Drug	3.7	-	Yes[2]
Lansoprazole	Parent Drug	1.2[2]	0.6 (S-), 6.1 (R-)	No[2]
5-Hydroxylansoprazole	Metabolite	Data not available	Data not available	Data not available
Lansoprazole Sulfone	Metabolite	Data not available	Data not available	Data not available
Pantoprazole	Parent Drug	93[2]	-	No[2]
Pantoprazole Sulfone	Metabolite	Data not available	Data not available	Data not available
Rabeprazole	Parent Drug	≥25	-	No
Rabeprazole Thioether	Metabolite	Potent inhibitor (quantitative data not available)	Data not available	Data not available

Note: The inhibitory activity of rabeprazole thioether has been described as potent in vitro, however, specific IC50 or Ki values were not found in the reviewed literature.

Metabolic Pathways and Inhibition of CYP2C19

The metabolic conversion of PPIs is primarily catalyzed by CYP2C19 and CYP3A4. The resulting metabolites can, in some cases, act as inhibitors of CYP2C19, creating a feedback loop that can alter the pharmacokinetics of the parent drug and other co-administered CYP2C19 substrates.

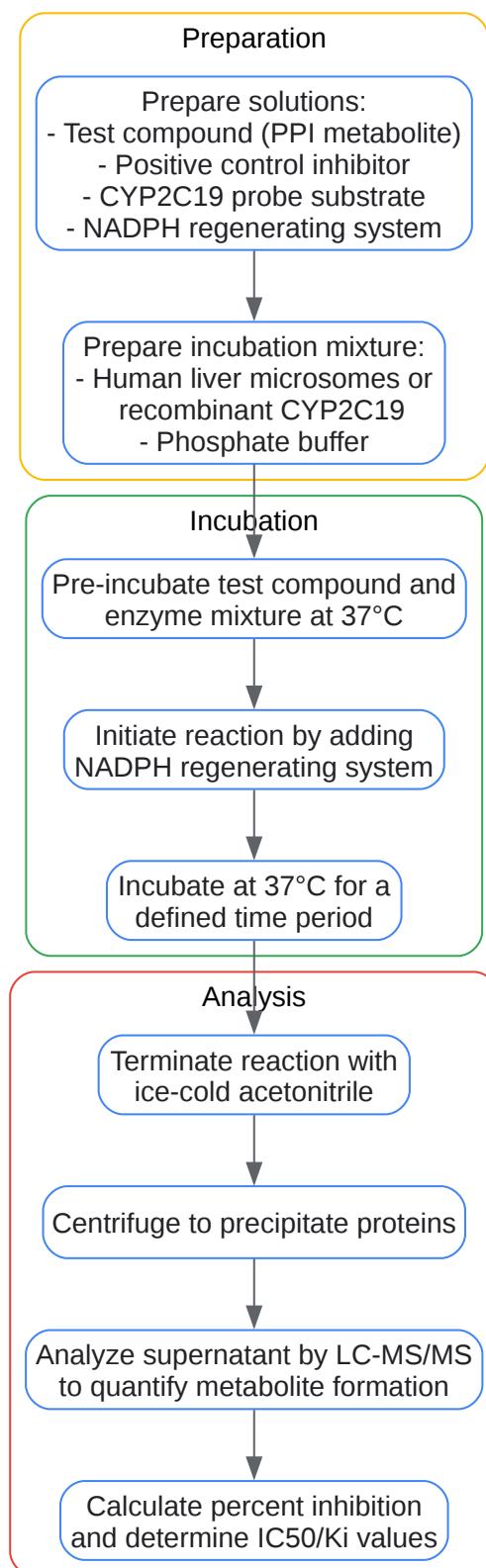


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PPI Metabolic Pathway and CYP2C19 Inhibition.

Experimental Protocols

The determination of CYP2C19 inhibition by PPI metabolites is typically conducted through in vitro assays using human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes. A generalized workflow for such an assay is depicted below.

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Generalized workflow for CYP2C19 inhibition assay.

A detailed, representative experimental protocol is as follows:

1. Materials and Reagents:

- Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CYP2C19.
- Probe Substrate: (S)-mephennytoin or another specific CYP2C19 substrate.
- Test Compounds: PPI metabolites of interest.
- Positive Control Inhibitor: A known CYP2C19 inhibitor (e.g., ticlopidine).
- Cofactor: NADPH regenerating system.
- Buffer: Potassium phosphate buffer (pH 7.4).
- Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

- A pre-incubation mixture is prepared containing the enzyme source (HLMs or recombinant CYP2C19) and the test compound (PPI metabolite) at various concentrations in phosphate buffer.
- The mixture is pre-warmed to 37°C.
- The enzymatic reaction is initiated by the addition of a pre-warmed NADPH regenerating system.
- The incubation is carried out at 37°C for a specific duration, ensuring that the reaction is within the linear range of metabolite formation.
- The reaction is terminated by adding an equal volume of ice-cold acetonitrile.

3. Sample Analysis:

- The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

- The supernatant is transferred for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the specific metabolite of the probe substrate.

4. Data Analysis:

- The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition.
- IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by fitting the concentration-inhibition data to a suitable nonlinear regression model.
- For determination of the inhibition constant (K_i), experiments are typically performed with multiple substrate and inhibitor concentrations.

5. Metabolism-Dependent Inhibition (MDI) Assay:

- To assess time-dependent inhibition, a pre-incubation of the test compound with the enzyme source and NADPH is performed for a set period (e.g., 30 minutes) before the addition of the probe substrate.
- A shift in the IC₅₀ value (a decrease) after pre-incubation compared to a co-incubation experiment (no pre-incubation with NADPH) indicates MDI.

Conclusion

The available in vitro data demonstrate that the metabolites of different PPIs exhibit varied inhibitory effects on CYP2C19. Omeprazole and its metabolites, particularly omeprazole sulfone and 5'-O-desmethylomeprazole, are notable for their metabolism-dependent inhibition of CYP2C19.^{[1][2][3]} In contrast, lansoprazole and pantoprazole do not show significant metabolism-dependent inhibition.^[2] While rabeprazole's primary metabolite, rabeprazole thioether, is considered a potent inhibitor, a lack of publicly available quantitative data (IC₅₀ or K_i values) for it, as well as for the metabolites of lansoprazole and pantoprazole, highlights a gap in the current understanding. Further research is warranted to fully characterize the CYP2C19 inhibition profiles of all major PPI metabolites to better predict and manage potential drug-drug interactions in a clinical setting.

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